![molecular formula C14H20ClNO B11863599 5-Methylspiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B11863599.png)
5-Methylspiro[chroman-2,4'-piperidine] hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylspiro[chroman-2,4’-piperidine] hydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of both chroman and piperidine rings in its structure makes it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylspiro[chroman-2,4’-piperidine] hydrochloride typically involves the condensation of chroman derivatives with piperidine under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched spiro compounds . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including cyclization and condensation reactions. The scalability of these methods is crucial for producing the compound in large quantities, often requiring optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylspiro[chroman-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
5-Methylspiro[chroman-2,4’-piperidine] hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 5-Methylspiro[chroman-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methoxyspiro[chroman-2,4’-piperidine] hydrochloride
- 6-Methylspiro[chroman-2,4’-piperidine] hydrochloride
- Spiro[chromane-2,4’-piperidine]-4(3H)-one
Uniqueness
5-Methylspiro[chroman-2,4’-piperidine] hydrochloride stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H20ClNO |
|---|---|
Poids moléculaire |
253.77 g/mol |
Nom IUPAC |
5-methylspiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-11-3-2-4-13-12(11)5-6-14(16-13)7-9-15-10-8-14;/h2-4,15H,5-10H2,1H3;1H |
Clé InChI |
CUPMMXCQGGBYBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCC3(CCNCC3)OC2=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




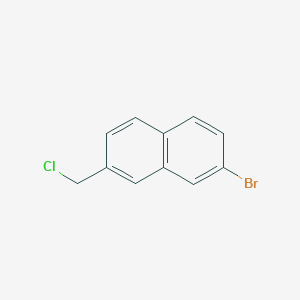
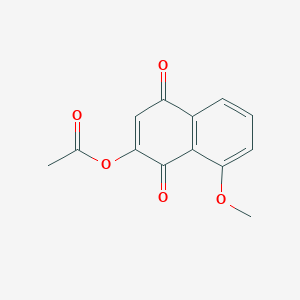

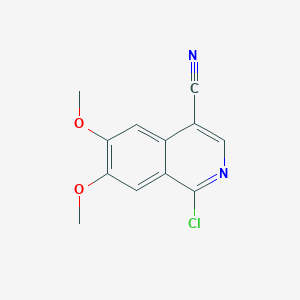

![4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11863547.png)
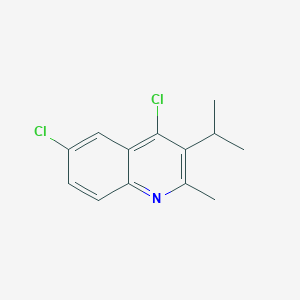

![(NZ)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine](/img/structure/B11863557.png)
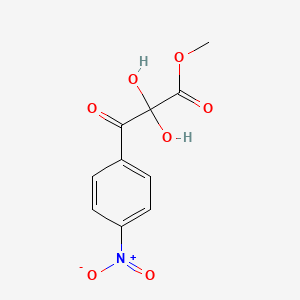

![5-(2-Methylpyrazolo[1,5-a]pyridine-3-carbonyl)pyridin-2(1H)-one](/img/structure/B11863565.png)
